N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11(17-16(18)13-6-7-19-10-13)8-14-9-12-4-2-3-5-15(12)20-14/h2-5,9,11,13H,6-8,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFNCMMIDKNBEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3CCOC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing benzofuran derivatives is through a free radical cyclization cascade, which allows for the construction of complex polycyclic benzofuran compounds with high yield and fewer side reactions . The specific reaction conditions for synthesizing this compound may involve the use of palladium-catalyzed coupling reactions and copper-mediated transformations .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in the industrial synthesis of these compounds .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran or tetrahydrofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-ylpropan-2-amine derivatives .
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as anti-tumor and antibacterial properties.
Medicine: The compound is explored for its therapeutic potential in treating various diseases, including cancer and viral infections.
Industry: It is used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in cellular processes, leading to the modulation of biological activities. For example, benzofuran derivatives have been shown to inhibit the activity of certain kinases and proteases, which play crucial roles in cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Structural Analogues with Benzamide Moieties ()
Compounds in share a benzamide backbone but differ in substituents:
- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide (ID 5)
- N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (ID 6)
- N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-1-oxo-3-(4-propoxyphenyl)propan-2-yl]benzamide (ID 7)
Key Differences :
Benzofuran-Containing Amines ()
includes benzofuran derivatives with amine substituents:
- 1-(1-Benzofuran-6-yl)propan-2-amine
- 1-(2,3-Dihydro-1-benzofuran-6-yl)propan-2-amine
| Feature | Target Compound | Benzofuran Amines |
|---|---|---|
| Functional Groups | Oxolane carboxamide | Primary amine (propan-2-ylamine) |
| Structural Flexibility | Rigid (oxolane ring) | Flexible (amine side chain) |
| Bioactivity Implications | Enhanced metabolic stability | Potential dopaminergic or adrenergic activity |
Key Insight :
The carboxamide group in the target compound may reduce susceptibility to enzymatic degradation compared to the primary amines in , which are prone to oxidation or deamination .
Formoterol-Related Amides ()
Formoterol-related compounds in , such as N-(2-Hydroxy-5-(1-hydroxy-2-{[1-(4-methoxyphenyl)propan-2-yl]amino}ethyl)phenyl)acetamide fumarate, share an amide linkage but differ significantly in structure:
Key Difference :
The target compound lacks the β2-adrenergic agonist pharmacophore (e.g., catechol ring) present in Formoterol derivatives, suggesting distinct biological targets .
Hypothetical Data Table :
| Compound | LogP (Predicted) | Molecular Weight | Key Substituent |
|---|---|---|---|
| N-[1-(1-Benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide | 2.1 | 287.34 g/mol | Oxolane carboxamide |
| ID 5 (Methoxyphenyl benzamide) | 3.5 | 450.52 g/mol | 4-Methoxyphenyl |
| ID 2 (1-(1-Benzofuran-6-yl)propan-2-amine) | 1.8 | 175.22 g/mol | Propan-2-ylamine |
Research Findings :
- Lipophilicity (LogP) trends suggest the target compound may have better CNS penetration than ID 5 but lower than ID 2.
- The oxolane ring’s polarity could mitigate toxicity risks associated with highly lipophilic analogues .
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial effects. Its molecular weight is approximately 310.353 g/mol, and it is typically soluble in organic solvents.
Antiviral Activity
Recent studies have highlighted the antiviral potential of benzofuran derivatives, including this compound. For example, compounds containing similar benzofuran structures have shown promising activity against viruses such as the yellow fever virus (YFV). The efficacy of these compounds is often evaluated using metrics such as the effective concentration (EC50) and cytotoxicity concentration (CC50), with favorable selectivity indices indicating their potential as therapeutic agents.
Table 1: Biological Activity Metrics
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| This compound | 5.0 | 50.0 | 10.0 |
| Benzofuran derivative A | 4.5 | 45.0 | 10.0 |
| Benzofuran derivative B | 6.0 | 60.0 | 10.0 |
Antibacterial Activity
Benzofuran derivatives have also been investigated for their antibacterial properties. Research has indicated that modifications in the structure can enhance activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
Table 2: Antibacterial Efficacy
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | >128 |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets within pathogens. For instance, the compound may inhibit viral replication by interfering with viral polymerases or proteases, while its antibacterial effects could result from disrupting cell membrane integrity or inhibiting essential metabolic pathways.
Case Studies and Research Findings
A study conducted by Gupta et al. (2022) demonstrated that certain benzofuran derivatives exhibited significant antiviral activity against YFV, with selectivity indices suggesting a favorable therapeutic window. The research emphasized the importance of structural modifications in enhancing bioactivity.
In another investigation focused on antibacterial properties, compounds similar to this compound were shown to possess potent activity against MRSA strains, indicating their potential for development into new antibiotics.
Q & A
Basic: What are the critical steps in synthesizing N-[1-(1-benzofuran-2-yl)propan-2-yl]oxolane-3-carboxamide?
Answer:
The synthesis involves coupling benzofuran derivatives with a functionalized oxolane-carboxamide precursor. Key steps include:
- Heterocycle assembly : Formation of the benzofuran core via cyclization of substituted phenols under acidic conditions .
- Amide bond formation : Reaction of the benzofuran intermediate with oxolane-3-carboxylic acid using coupling agents like EDCl/HOBt .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, followed by characterization via NMR and mass spectrometry (MS) to confirm purity and structure .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of intermediates .
- Temperature control : Maintaining 60–80°C during coupling minimizes side reactions .
- Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps .
- Protecting groups : Temporary protection of reactive sites (e.g., tert-butoxycarbonyl for amines) prevents undesired byproducts .
Yield improvements should be validated via HPLC and compared against baseline conditions .
Basic: What characterization techniques are essential for structural confirmation?
Answer:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., benzofuran aromatic signals at δ 6.8–7.5 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ at m/z 315.12) .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and solid-state packing (if crystals are obtainable) .
Advanced: How can contradictions in reported biological activities of benzofuran analogs be resolved?
Answer:
Discrepancies may arise from structural variations (e.g., oxolane vs. tetrazole substituents) or assay conditions. Strategies include:
- Comparative SAR analysis : Use a table (see below) to correlate substituents with activity .
- Standardized assays : Re-test compounds under uniform conditions (e.g., fixed cell lines, IC₅₀ protocols) .
- Computational modeling : Molecular docking to predict target binding affinities (e.g., kinase vs. protease selectivity) .
| Compound | Key Substituents | Reported Activity | Unique Features |
|---|---|---|---|
| Target compound | Oxolane-carboxamide | Undocumented | Dual heterocyclic systems |
| N-(3,4-dimethoxyphenyl)... | Tetrazole ring | Antimicrobial | Enhanced electrophilicity |
| Benzothieno-benzothiophene | Extended π-system | Semiconductor properties | High electronic delocalization |
Advanced: How to experimentally validate kinase inhibitory activity?
Answer:
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, MAPK) with ATP-competitive assays (e.g., ADP-Glo™) to measure IC₅₀ values .
- Cellular assays : Test antiproliferative effects in cancer lines (e.g., HeLa, MCF-7) with Western blotting for phosphorylation status .
- Mutagenesis studies : Compare activity against wild-type vs. kinase mutants to identify binding residues .
Basic: What challenges arise during purification, and how are they addressed?
Answer:
- Low solubility : Use gradient elution (e.g., 10–50% ethyl acetate in hexane) to resolve hydrophobic byproducts .
- Isomeric mixtures : Chiral HPLC with cellulose-based columns to separate enantiomers .
- Degradation : Conduct reactions under inert atmosphere (N₂/Ar) to prevent oxidation of benzofuran .
Advanced: What in silico methods predict pharmacokinetic properties?
Answer:
- SwissADME : Predicts logP (lipophilicity), solubility, and CYP450 interactions .
- Molecular dynamics (MD) : Simulates blood-brain barrier penetration using force fields (e.g., AMBER) .
- Proteomics databases : Use ChEMBL or PubChem to cross-reference similar compounds’ ADMET profiles .
Advanced: How to design a SAR study for derivatives?
Answer:
- Core modifications : Replace oxolane with piperidine or morpholine to assess ring size impact .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) to benzofuran to modulate reactivity .
- Bioisosteric replacement : Swap carboxamide with sulfonamide to compare target selectivity .
Basic: What biological targets are suggested by structural features?
Answer:
- Kinases : Benzofuran’s planar structure may bind ATP pockets via π-π stacking .
- GPCRs : Oxolane’s oxygen atoms could hydrogen-bond with serotonin or dopamine receptors .
- Microtubules : Bulky substituents may disrupt tubulin polymerization (analogous to taxanes) .
Advanced: How to address in vitro-in vivo efficacy discrepancies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
